2H-1,2,3-Triazol-2-amine
Description
Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are a cornerstone of modern chemical research, their importance stemming from their ubiquitous presence in natural products, pharmaceuticals, agrochemicals, and functional materials. rsc.org These five or six-membered ring structures, containing at least one nitrogen atom, are fundamental building blocks in drug discovery and development. nih.gov Over 75% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, a testament to their significance. nih.gov
The utility of these compounds is rooted in their unique electronic properties and their capacity to engage in a wide array of intermolecular interactions. The nitrogen atoms, being electronegative, can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. researchgate.net This ability to form strong and specific bonds, such as hydrogen bonds and dipole-dipole interactions, allows them to bind with high affinity to biological targets like enzymes and receptors. researchgate.net
Beyond medicinal chemistry, nitrogen-rich heterocycles like triazoles and tetrazoles are investigated as energetic materials. The high nitrogen content and the presence of N-N bonds contribute to a high positive heat of formation, releasing significant energy upon decomposition. researchgate.netresearchgate.net This has led to their study for use in propellants and explosives. researchgate.net The continuous demand for novel molecules with improved biological activities or material properties ensures that the synthesis and functionalization of nitrogen-containing heterocycles remain an active and vital area of contemporary chemical research. rsc.org
Overview of 1,2,3-Triazole Isomers and the Unique Position of 2H-1,2,3-Triazol-2-amine
The term triazole refers to a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, which differ in the arrangement of their three nitrogen atoms. nih.govfrontiersin.org The 1,2,3-triazole itself can exist as two principal tautomers, the 1H- and 2H-isomers, which are in equilibrium with each other. scielo.br A third isomer, the non-aromatic 4H-1,2,3-triazole, is less stable. acs.org
The substitution pattern on the 1,2,3-triazole ring gives rise to distinct regioisomers, with N1- and N2-substituted triazoles often exhibiting different physical and chemical properties. scielo.br While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides reliable access to 1,4-disubstituted (N1) triazoles, the synthesis of N2-substituted isomers has historically been more challenging, requiring the development of specific regioselective methods. scielo.brnih.gov
Within this isomeric landscape, this compound holds a unique position due to the direct attachment of an amino group to a ring nitrogen atom (N2). This N-amino functionality imparts distinct structural and electronic characteristics. Theoretical investigations, specifically ab initio studies, have provided significant insight into its molecular structure. These calculations predict that the lowest-energy conformation is a 'perpendicular' Cₛ form, where the amino group is not in the same plane as the triazole ring. grafiati.com This is in contrast to what might be expected from potential 'double hydrogen-bonding' interactions that would favor a planar structure. grafiati.com The barrier to internal rotation around the N-NH₂ bond is notably low compared to analogous N-amino azoles like 1H-pyrrol-1-amine, a unique feature attributed to the electronic nature of the 2H-1,2,3-triazole ring. grafiati.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.365 | N3-N2-N1 | 105.8 |
| N2-N3 | 1.365 | N2-N1-C5 | 111.4 |
| N1-C5 | 1.312 | N1-C5-C4 | 105.7 |
| C4-C5 | 1.391 | N2-N(amine)-H | 113.1 |
| N2-N(amine) | 1.393 | H-N(amine)-H | 107.0 |
Data sourced from ab initio calculations (3-21G(N) basis set) as reported in the Australian Journal of Chemistry. grafiati.com*
Historical Context of Academic Inquiry into the this compound Scaffold
The history of 1,2,3-triazoles began in the late 19th century, but the specific academic focus on the this compound scaffold is a more recent development within the broader field of heterocyclic chemistry. nih.gov Early synthetic work on triazoles often produced mixtures of isomers, and for many years, the selective synthesis of N2-substituted derivatives remained a significant challenge. scielo.br
While the synthesis of related structures like 4-Amino-1-methyl-1,2,3-triazole-5-carboxamide was described in the early 1970s for creating '8-azaguanine' analogues, dedicated studies on the parent this compound are not prominent in early literature. rsc.org Significant academic inquiry into the fundamental nature of this specific scaffold appears to have gained momentum in the late 1980s. A key 1989 paper by N. V. Riggs presented detailed ab initio calculations on the structure and energetics of this compound. grafiati.com This theoretical work was itself prompted by a 1988 experimental infrared study by L. K. Dyall on its benzo-annelated analogues, which had suggested specific conformational preferences. grafiati.com
These studies marked a shift towards a deeper, molecular-level understanding of the this compound system, moving beyond simple synthesis to explore its conformational and electronic properties. The development of modern regioselective synthetic methods in subsequent decades has further enabled the exploration of this scaffold, allowing for its incorporation into more complex molecules for various research applications. researchgate.netacs.org
| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | 4H-1,2,3-Triazole |
|---|---|---|---|
| Aromaticity | Aromatic | Aromatic | Non-aromatic |
| Tautomeric Relationship | In equilibrium with each other in solution | Less stable isomer | |
| Relative Stability | Stable | Predominant tautomer in some conditions | Unstable |
| Substitution Focus | Commonly synthesized via CuAAC ("Click Chemistry") | Requires specific regioselective methods | Rarely targeted synthetically |
This table provides a general comparison based on information from multiple chemical sources. scielo.bracs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
123312-76-5 |
|---|---|
Molecular Formula |
C2H4N4 |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
triazol-2-amine |
InChI |
InChI=1S/C2H4N4/c3-6-4-1-2-5-6/h1-2H,3H2 |
InChI Key |
BDJWKDVEYUXIRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h 1,2,3 Triazol 2 Amine and Its Functionalized Derivatives
Regioselective Synthesis of 2H-1,2,3-Triazole Cores
The regioselective synthesis of 2H-1,2,3-triazoles presents a considerable challenge due to the potential for the formation of the isomeric 1H-1,2,3-triazoles. scielo.brresearchgate.net Various strategies have been developed to control the regioselectivity of the triazole ring formation, favoring the 2H-isomer.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways to N2-Substituted Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," typically yielding 1,4-disubstituted 1H-1,2,3-triazoles with high regioselectivity and efficiency. scielo.brnih.govtsijournals.com However, modifications to this reaction have been explored to access N2-substituted triazoles. While the classic CuAAC is not the primary route to 2H-isomers, certain copper-catalyzed multicomponent reactions can lead to the formation of N2-substituted triazoles. mdpi.com For instance, a one-pot, three-component reaction involving terminal alkynes, sodium azide (B81097), and formaldehyde, catalyzed by copper, has been shown to produce 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.org
Furthermore, the N-arylation of the parent 1,2,3-triazole ring using copper catalysts has been investigated. scielo.br Liu and coworkers reported a copper-catalyzed N2-selective arylation of 4,5-disubstituted 1,2,3-triazoles using proline as a ligand under microwave irradiation. scielo.br This steric hindrance-driven approach favors the N2 isomer. scielo.br
| Catalyst System | Substrates | Product Type | Key Features |
| CuI / Prolinamide | Alkynes, Azides | 2H-1,2,3-triazoles | Cascade [3+2] cycloaddition, 1,2-acyl migration, and hydrolysis in water. rsc.org |
| Cu(I) isonitrile complex | Halides, Sodium azide, Alkynes | 1,4-disubstituted 1,2,3-triazoles | Heterogeneous catalyst, mild conditions in water, recyclable. organic-chemistry.org |
| Cu(OAc)₂·H₂O | Benzyl halides, Sodium azide, Terminal alkynes | 1,2,3-triazoles | One-pot three-component reaction. mdpi.com |
Palladium-Mediated and Other Transition Metal-Catalyzed Approaches for 2H-Isomers
Palladium catalysis offers a powerful alternative for the regioselective synthesis of 2H-1,2,3-triazoles. Buchwald and coworkers developed a palladium-catalyzed N2-selective arylation of both unsubstituted and substituted 1,2,3-triazoles using sterically hindered phosphine (B1218219) ligands like Me₄tBuXPhos. scielo.br This method exhibits high selectivity for the N2-regioisomer. scielo.br
Palladium catalysis has also been employed in one-pot sequences to construct fused 2H-triazole systems. For example, a palladium-catalyzed alkylation/direct arylation reaction of bromoethyl azoles with aryl iodides, mediated by norbornene, yields six-membered ring annulated 2H-1,2,3-triazoles. nih.gov Additionally, a palladium-catalyzed Sonogashira coupling followed by a 1,3-dipolar cycloaddition of acid chlorides, terminal acetylenes, and sodium azide provides an efficient route to 4,5-disubstituted-1,2,3-(NH)-triazoles. organic-chemistry.org
| Catalyst/Reagent | Substrates | Product | Yield | Reference |
| Pd(OAc)₂ / PPh₃ | 1,4-disubstituted 1,2,3-triazoles, Phenyl bromide | Fully substituted 1,2,3-triazoles | >20% | nih.gov |
| Pd(0)-Cu(I) | Unactivated terminal alkynes, Allyl carbonate, Trimethylsilyl (B98337) azide | Allyltriazoles (precursors to 2H-triazoles) | Not specified | organic-chemistry.org |
| t-BuOK | Tosylhydrazones, Nitriles | 4,5-diaryl-2H-1,2,3-triazoles | Good to excellent | thieme-connect.com |
Multicomponent Reaction Strategies for Direct 2H-1,2,3-Triazole Formation
Multicomponent reactions (MCRs) provide an efficient pathway for the direct synthesis of complex molecules like 2H-1,2,3-triazoles in a single step. nih.gov These reactions are atom-economical and can generate diverse molecular scaffolds.
One notable example is the reaction of 5-amino-1,2,3-triazoles with aromatic aldehydes and CH-acids in refluxing dimethylformamide (DMF), which yields highly substituted rsc.orgCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrimidines. researchgate.net Another MCR involves the reaction of OBoc-alkynes, azides, amines, and 2H-azirines catalyzed by copper iodide to produce fully substituted 1,2,3-triazoles. acs.org
Furthermore, a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl azide under Pd(0)-Cu(I) bimetallic catalysis has been developed to synthesize triazoles. organic-chemistry.org
Synthesis via Functional Group Interconversions Leading to the 2-Amino Moiety
The introduction of the 2-amino group onto a pre-formed 2H-1,2,3-triazole ring is a key strategy for the synthesis of 2H-1,2,3-triazol-2-amine. This often involves the transformation of other functional groups at the N2 position.
Routes from Vicinal Diazides
A significant route to N-amino triazoles involves the cyclization of vicinal diazides. For instance, 2,3-diazidonaphtho-1,4-quinone reacts with triphenylphosphine (B44618) to form a phosphorane intermediate. thieme-connect.de This intermediate can be readily hydrolyzed to yield the corresponding stable naphthotriazol-2-amine. thieme-connect.de This method provides a direct pathway to an N-aminated triazole system. The chemistry of vicinal diazides is distinct from monoazides and offers unique synthetic opportunities. colab.ws
Derivations from Diaminomaleonitrile (B72808) (DAMN) Precursors
Diaminomaleonitrile (DAMN) serves as a versatile precursor for the synthesis of functionalized 1,2,3-triazoles. Diazotization of N-[2-amino-1,2-dicyanovinyl]alkanamides, which are derived from DAMN, can lead to the formation of 2H-1,2,3-triazole structures. researchgate.net Specifically, diazotization of N-[2-amino-1,2-dicyanovinyl]ethanamide or propanamide with sodium nitrite (B80452) in aqueous acetic acid furnishes a sodium complex of a 2H-triazole. researchgate.net When this reaction is performed in the presence of aqueous HCl, 5-cyano-2H- rsc.orgCurrent time information in Bangalore, IN.nih.govtriazole-4-carboxylic acid amide monohydrate is obtained. researchgate.net
Furthermore, the cyclization of diaminomaleonitrile itself can produce 4,5-dicyano-1,2,3-triazole, a precursor that can be further elaborated. nih.gov For example, hydrolysis of 4,5-dicyano-1,2,3-triazole can yield 4-carboxamide-5-cyano-1,2,3-triazole, which can then undergo a Hofmann rearrangement to produce 4-cyano-5-amino-1,2,3-triazole. nih.gov These transformations highlight the utility of DAMN in accessing diversely substituted triazoles.
| Precursor | Reagents | Product | Key Transformation | Reference |
| N-[2-amino-1,2-dicyanovinyl]ethanamide | NaNO₂, aq. Acetic Acid | Sodium complex of a 2H-triazole | Diazotization and cyclization | researchgate.net |
| N-[2-amino-1,2-dicyanovinyl]ethanamide | NaNO₂, aq. HCl | 5-cyano-2H- rsc.orgCurrent time information in Bangalore, IN.nih.govtriazole-4-carboxylic acid amide monohydrate | Diazotization and cyclization | researchgate.net |
| Diaminomaleonitrile (DAMN) | - | 4,5-dicyano-1,2,3-triazole | Cyclization | nih.gov |
| 4,5-dicyano-1,2,3-triazole | 1M HCl / 1M Acetic Acid | 4-carboxamide-5-cyano-1,2,3-triazole | Hydrolysis | nih.gov |
| 4-carboxamide-5-cyano-1,2,3-triazole | - | 4-cyano-5-amino-1,2,3-triazole | Hofmann rearrangement | nih.gov |
Nitrite-Mediated Cyclization and Related Transformations
Nitrite-mediated cyclization represents a key strategy for the formation of the 1,2,3-triazole ring. This approach often involves the diazotization of a suitable precursor, followed by an intramolecular cyclization. A notable example involves the diazotization of N-[2-amino-1,2-dicyanovinyl]acetamide or propanamide using sodium nitrite in an aqueous acetic acid solution. This reaction yields a sodium complex of a 2H-triazole derivative, specifically a 1:1 mixture of the neutral 5-cyano-2H- Current time information in Bangalore, IN.organic-chemistry.orgacs.orgtriazole-4-carboxylic acid amide and its corresponding anion. clockss.org When the same reaction is conducted in the presence of aqueous HCl, the neutral 5-cyano-2H- Current time information in Bangalore, IN.organic-chemistry.orgacs.orgtriazole-4-carboxylic acid amide monohydrate is the resulting product. clockss.org
This transformation highlights the role of the reaction medium in the final product formation. The proposed mechanism suggests the initial formation of a diazonium salt from the amino group, which then undergoes cyclization to form the triazole ring. The choice of acid appears to influence the formation of the sodium complex versus the neutral compound. clockss.org
While not a direct synthesis of the parent this compound, this methodology demonstrates a viable pathway to functionalized 2H-1,2,3-triazole derivatives. The cyano and amide functionalities can potentially be further transformed to afford a wider range of substituted compounds.
Strategic Design of Precursors and Starting Materials for Enhanced Synthesis Efficiency
The judicious selection of precursors is paramount in directing the regioselectivity and improving the efficiency of this compound synthesis. Hydrazones, particularly arylhydrazononitriles, have emerged as valuable precursors. kau.edu.sa For instance, the reaction of arylhydrazononitriles with hydroxylamine (B1172632) hydrochloride in refluxing ethanol (B145695) can lead to the formation of amidoximes, which are precursors to 1,2,3-triazoles. kau.edu.sa The use of microwave irradiation has been shown to significantly reduce reaction times for this transformation from hours to minutes. kau.edu.sa
Another strategic approach involves the use of α,α-dichlorotosyl hydrazones, which can react with primary amines to yield N1-substituted-1,2,3-triazoles. frontiersin.org While this method primarily yields the N1-isomer, it underscores the versatility of hydrazone-based precursors in triazole synthesis. frontiersin.orgnih.gov
Furthermore, the synthesis of 2-aryl-5-amino-1,2,3-triazoles can be achieved from α-hydrazono-nitriles in the presence of aliphatic amines and a copper salt catalyst. scielo.brresearchgate.net This method involves the in situ formation of a 2-(aryl-azo)-ethene-1,1-diamine, which then cyclizes to the triazole. scielo.brresearchgate.net This highlights the potential for one-pot multicomponent reactions in streamlining the synthesis of functionalized 2H-1,2,3-triazoles.
The choice of precursor can also influence the functional group tolerance of the reaction. For example, various substituted arylhydrazononitriles can be prepared and subsequently cyclized, allowing for the introduction of a range of substituents onto the triazole core. kau.edu.sa
Optimization of Reaction Conditions and Yields in 2H-1,2,3-triazole Synthesis
The optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the yield and regioselectivity of this compound synthesis.
Solvent Effects on Regioselectivity and Yield
The choice of solvent can significantly impact the outcome of 1,2,3-triazole synthesis. In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, polar aprotic solvents have been shown to enhance reaction efficacy. researchgate.netacs.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as the solvent with cesium carbonate as the base resulted in a 95% conversion, compared to 73% in dimethylformamide (DMF). researchgate.netacs.org
The effect of solvent on the synthesis of β-keto-1,2,3-triazoles has also been investigated. While dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) led to lower yields and longer reaction times, a 1:1 mixture of acetone (B3395972) and water gave a 76% yield in 12 hours. researchgate.net In the context of amino acid-catalyzed cascade reactions for NH-1,2,3-triazole synthesis, aprotic polar solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) were found to be superior, with conversions being less than 15% in other solvents like acetonitrile, chloroform, THF, and water. researchgate.net
The diazotization of DAMN (diaminomaleonitrile) derivatives to form 2H-triazoles also shows a solvent dependency, with the use of aqueous acetic acid leading to a sodium complex, while aqueous HCl yields the neutral triazole. clockss.org This suggests that the solvent and acidic conditions can influence the final product's form and potentially the regioselectivity. clockss.org
| Precursors | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-carbonyl phosphonate, azide | DMSO | Cs₂CO₃ | Room Temp | - | 95 (conversion) | researchgate.netacs.org |
| β-carbonyl phosphonate, azide | DMF | Cs₂CO₃ | Room Temp | - | 73 (conversion) | researchgate.netacs.org |
| Phenacyl bromide, sodium azide, phenylacetylene | Acetone:Water (1:1) | CuI | Room Temp | 12 | 76 | researchgate.net |
| Hagemanns ester, azide | DMSO | Proline derivative | 25 | 24 | 94 | researchgate.net |
| Hagemanns ester, azide | DMF | Proline derivative | 25 | 24 | 55 (unhydrolyzed) + 10 | researchgate.net |
| N-[2-amino-1,2-dicyanovinyl]acetamide, NaNO₂ | aq. Acetic Acid | - | 0 | - | - | clockss.org |
| N-[2-amino-1,2-dicyanovinyl]acetamide, NaNO₂ | aq. HCl | - | 0 | - | - | clockss.org |
Temperature and Catalyst Loading Optimization
Temperature and catalyst loading are critical parameters that require careful optimization to achieve high yields and selectivity. In the synthesis of NH-1,2,3-triazoles, increasing the catalyst loading from 20 mol% to 50 mol% or the substrate loading from 1.0 to 2.0 equivalents drastically increased the yield from 55% to 90-94% at 25°C in DMSO. researchgate.net
For copper-catalyzed click reactions, which are a cornerstone of 1,2,3-triazole synthesis, catalyst loading can often be reduced to low levels. In an ultrasonic-assisted synthesis of 1,2,3-triazoles in water, decreasing the catalyst loading of a Cu(I) complex from 4 mol% to 1 mol% still resulted in excellent conversions. acs.org
The synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles via a copper-catalyzed cycloaddition is performed at room temperature, highlighting that mild conditions can be effective. frontiersin.orgscispace.com In contrast, some methods for synthesizing 1,5-disubstituted-1,2,3-triazoles require higher temperatures, such as 115°C. frontiersin.org
The temperature can also influence the regioselectivity of the reaction. For the synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, the yield of the bis(1,2,3-triazole) increased as the reaction temperature was decreased from 70°C to 0°C. frontiersin.orgnih.gov
| Reaction | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Hagemanns ester + azide | Proline derivative | 20 | 25 | DMSO | 55 | researchgate.net |
| Hagemanns ester + azide | Proline derivative | 50 | 25 | DMSO | 90 | researchgate.net |
| Alkyne + Azide (Ultrasonic) | CuIL₁PPh₃ | 1 | Room Temp | Water | >96 (conversion) | acs.org |
| Alkyne + Azide (Ultrasonic) | CuIL₁PPh₃ | 0.5 | Room Temp | Water | moderate (conversion) | acs.org |
| Terminal alkyne + NaN₃ + Formaldehyde | Copper | - | Room Temp | 1,4-Dioxane | 67-95 | frontiersin.orgscispace.com |
| Alkyne + Azide | Copper bromide | - | 0 | - | 91 (bis-triazole) | frontiersin.orgnih.gov |
| Cinnamic acid + Aryl azide | Cu(OTf)₂ | - | 115 | DMF | 80 | frontiersin.org |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 2h 1,2,3 Triazol 2 Amine
Reactions Involving the Exocyclic Amine Functionality
The exocyclic amine group serves as a primary site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Aza-Wittig Reactions and Their Derivatives
The aza-Wittig reaction represents a powerful tool for the formation of C=N bonds. While direct examples involving 2H-1,2,3-triazol-2-amine are not extensively documented in the provided results, the general principles of this reaction can be applied. The reaction would typically involve the in situ formation of an iminophosphorane from the amine, which then reacts with a carbonyl compound to yield an imine and triphenylphosphine (B44618) oxide. This methodology provides a route to a diverse range of N-substituted derivatives.
Nucleophilic Additions and Condensations with Carbonyl Compounds
The exocyclic amine of this compound can act as a nucleophile, participating in addition and condensation reactions with various carbonyl compounds. This reactivity is fundamental to the synthesis of a wide array of derivatives.
The reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with various amines and related nucleophiles illustrates the susceptibility of the carbonyl group to nucleophilic attack, leading to the formation of imines and other condensation products. For instance, its reaction with malononitrile (B47326) yields a methylene (B1212753) malononitrile derivative. scirp.org This reactivity is mirrored in the reactions of the exocyclic amine of this compound with aldehydes and ketones.
The general mechanism for imine formation involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final imine product. libretexts.org Similarly, condensation with other carbonyl derivatives, such as esters and acid chlorides, can lead to the formation of amides and related structures. The reaction of 2-aminothiophenols with aldehydes to form 2-substituted benzothiazoles is a related example of a condensation reaction. mdpi.com
A variety of substituted triazole derivatives can be synthesized through these condensation pathways. For example, the reaction of 2-(2-phenyl-2H-1,2,3-triazol-4-yl) methylenemalononitrile with nucleophiles like hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, and thiourea (B124793) results in the formation of new heterocyclic systems. scirp.org
Table 1: Examples of Condensation Reactions with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Malononitrile | Methylene malononitrile derivative | scirp.org |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl) methylenemalononitrile | Hydrazine hydrate | Pyrazole derivative | scirp.org |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl) methylenemalononitrile | Hydroxylamine hydrochloride | Isoxazole derivative | scirp.org |
| 2-(2-Phenyl-2H-1,2,3-triazol-4-yl) methylenemalononitrile | Thiourea | Thiazine derivative | scirp.org |
Functionalization via Amidation, Sulfonamidation, and Related Derivatizations
The exocyclic amine provides a convenient handle for the introduction of various functional groups through amidation, sulfonamidation, and related reactions. These transformations are crucial for modifying the electronic and steric properties of the parent molecule.
Amidation can be achieved by reacting this compound with acyl chlorides or carboxylic acids activated with coupling agents. A new series of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzamides were synthesized through an acid-amine coupling reaction. researchgate.netresearchgate.net This approach allows for the introduction of a wide range of substituents.
Sulfonamidation, the reaction with sulfonyl chlorides, yields sulfonamide derivatives. The reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine (B128534) regioselectively produces 2-(phenylsulfonyl)-2H-1,2,3-triazole. mdpi.com This indicates that the N-2 position is a favorable site for substitution. Reactions of N-unsubstituted triazoles with sulfonyl chlorides can lead to mixtures of 1- and 2-sulfonylated regioisomers. researchgate.netresearchgate.net The reaction of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides with sulfonyl chlorides is accompanied by a Dimroth rearrangement, leading to 5-arylamino-2-sulfonyl-1,2,3-triazoles. bohrium.com
These derivatization reactions significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of compounds with tailored properties.
Intramolecular and Intermolecular Reactivity of the 2H-1,2,3-Triazole Ring System
The 2H-1,2,3-triazole ring itself is a stable aromatic system, but it can undergo a variety of reactions under specific conditions, including substitutions and rearrangements.
Electrophilic and Nucleophilic Substitution on the Triazole Carbons (C-4 and C-5)
The 1,2,3-triazole ring is generally resistant to electrophilic attack due to the presence of three electron-withdrawing nitrogen atoms. bhu.ac.in However, electrophilic substitution can occur at the carbon atoms if they are activated by electron-donating groups. bhu.ac.in Conversely, the electron-deficient nature of the triazole carbons makes them susceptible to nucleophilic attack, particularly when a good leaving group is present. nih.gov
While the parent 1,2,3-triazole is resistant to bromination, 2-methyl-1,2,3-triazole can be brominated at the C-4 and C-5 positions in the presence of an iron catalyst. bhu.ac.in This suggests that the N-2 substitution activates the ring towards electrophilic attack. Nucleophilic substitution reactions are also possible on the triazole ring. acs.org
Ring Transformations and Rearrangement Reactions Involving the 2H-1,2,3-Triazole Scaffold
The 1,2,3-triazole ring can participate in several ring transformation and rearrangement reactions, often leading to the formation of other heterocyclic systems. researchgate.net
One notable example is the Dimroth rearrangement, a thermally or acid-catalyzed isomerization of N-substituted 1,2,3-triazoles. bohrium.comrsc.org This rearrangement has been utilized to synthesize various nitrogen-rich heterocyclic compounds from 4-amino-5-nitro-1,2,3-2H-triazole. rsc.org The reaction of 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides with sulfonyl or acyl chlorides also proceeds via a tandem Dimroth rearrangement and sulfonylation/acylation. bohrium.com
Furthermore, 1,2,3-triazoles can be synthesized through the ring transformation of other heterocycles, such as the Boulton-Katritzky rearrangement of furoxans (1,2,5-oxadiazole 2-oxides). researchgate.netnih.gov This reaction involves the recyclization of the furoxan ring to form a 1,2,3-triazole derivative. researchgate.net The oxidation of certain aminopyrazoles can also lead to the formation of 2-aryl-4-cyano-2H-1,2,3-triazoles through a novel ring transformation. rsc.org
These rearrangement and ring-transformation reactions highlight the versatility of the 1,2,3-triazole scaffold as a building block in synthetic chemistry, allowing for the creation of diverse and complex heterocyclic structures.
Role as a Directing Group in C–H Functionalization Processes
The 2H-1,2,3-triazole moiety is a highly effective and versatile directing group in transition-metal-catalyzed C–H functionalization reactions. Its utility stems from the ability of the nitrogen atoms, particularly N3 (or N1, depending on the specific triazole isomer and metal), to coordinate to a metal center, positioning it for the selective activation of a nearby C–H bond. This directed activation enables the construction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, a crucial advantage in modern organic synthesis. researchgate.net
When substituted at the N2 position, as in this compound and its derivatives (e.g., 2-aryl-2H-1,2,3-triazoles), the triazole ring typically directs functionalization to the ortho-position of the N2-substituent. The general mechanism involves the formation of a stable five- or six-membered metallacyclic intermediate, which lowers the activation energy for C–H bond cleavage. A variety of metals, including palladium, ruthenium, rhodium, and copper, have been successfully employed to catalyze these transformations. rsc.orgnih.gov
Research has demonstrated the broad scope of this methodology. For instance, palladium-catalyzed C-H acylation of 2-aryl-2H-1,2,3-triazoles with aromatic aldehydes allows for the synthesis of complex ketone structures. researchgate.net Similarly, ruthenium catalysis has been used for the C-H amidation of 2-aryl-1,2,3-triazoles to produce 2-(2H-1,2,3-triazol-2-yl)aniline derivatives. researchgate.net The directing ability of the triazole is robust, tolerating a wide range of functional groups on both the directing group substrate and the coupling partner. This makes it a valuable tool for late-stage functionalization in the synthesis of complex molecules. rsc.orgnih.gov The unique electronic properties of the 1,2,3-triazole ring contribute to its effectiveness, highlighting its distinct reactivity compared to other heterocyclic directing groups like pyridine (B92270) or quinoline (B57606) in certain oxidative reactions. wvu.edu
Table 1: Examples of 2-Substituted-1,2,3-Triazole Directed C–H Functionalization
| Catalyst/Reagent | Coupling Partner | Functionalization Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / TBHP | Aromatic Aldehydes | Acylation | Diarylketones | researchgate.net |
| Ru(II) catalyst | Sulfonylazides | Amidation | Anilines | researchgate.net |
| Pd(OAc)₂ / CuCl₂ | N/A | Chlorination | Aryl Chlorides | researchgate.net |
| Ru₃(CO)₁₂ | HSiEt₃ | Silylation | Aryl Silanes | rsc.org |
| Pd(OAc)₂ | Carboxylic Acids | Acyloxylation | Aryl Esters | rsc.org |
Computational and Experimental Elucidation of Reaction Mechanisms
The mechanism of triazole-directed C–H activation has been a subject of detailed computational and experimental investigation. For many palladium- and ruthenium-catalyzed reactions, the operative pathway is believed to be a Concerted Metalation-Deprotonation (CMD) mechanism. rsc.org This pathway avoids the formation of high-energy, formally organometallic intermediates that would be involved in an oxidative addition pathway.
In a typical CMD transition state for the C-H arylation of a 2-aryl-2H-1,2,3-triazole, the metal center is coordinated to the directing triazole nitrogen, the C-H bond being cleaved, and a basic ligand (often a carboxylate from an acetate (B1210297) additive). The proton from the C-H bond is transferred to the basic ligand simultaneously with the formation of the metal-carbon bond. DFT (Density Functional Theory) calculations are instrumental in modeling these transition states, allowing for the determination of activation energies and the rationalization of observed regioselectivity.
For example, studies on related iron-catalyzed C-H activation reactions highlight the importance of considering multiple spin states of the metal center. acs.org DFT calculations have shown that the C-H activation step can proceed via a σ-bond metathesis-type transition state. acs.org While specific transition state analyses for this compound itself are not widely published, the principles derived from studies on 2-aryl and other N-substituted triazoles are considered to be highly applicable. These computational models confirm that the formation of a stable, low-energy metallacyclic intermediate is key to the reaction's success. The geometry of this intermediate dictates which C-H bond is presented to the metal for activation, thereby controlling the regioselectivity.
The outcome of C–H functionalization reactions directed by 2H-1,2,3-triazoles is profoundly influenced by both electronic and steric factors. These factors can affect reaction rates, yields, and regioselectivity.
Electronic Effects: The electronic nature of substituents on both the directing group and the substrate plays a critical role.
On the Directing Group: An electron-donating group (EDG) on the N2-substituent (e.g., the amino group in this compound or methoxy (B1213986) groups on an N-aryl ring) can increase the electron density of the aromatic ring, making the C–H bonds more susceptible to electrophilic cleavage by the metal center. This often facilitates the C-H activation step. Conversely, an electron-withdrawing group (EWG) can deactivate the ring, potentially slowing the reaction.
Steric Effects: Steric hindrance is a powerful tool for controlling regioselectivity.
Ortho-Selectivity: The inherent geometry of the CMD mechanism strongly favors the functionalization of the ortho C–H bond because it allows for the formation of a sterically favored five- or six-membered metallacycle.
Substituent Effects: Bulky substituents at positions ortho to the directing group can hinder or completely block C-H activation at that site. This principle can be used to direct functionalization to a less hindered C-H bond if one is available. Studies on related heterocyclic systems show that steric bulk can inhibit cyclization steps, sometimes leading to different reaction pathways or products. scispace.comacs.org In the regioselective synthesis of substituted triazoles, steric hindrance around the N-1 and N-3 positions has been shown to favor substitution at the N-2 position. mdpi.com
The interplay between these electronic and steric factors is complex but provides a sophisticated toolkit for chemists to fine-tune the reactivity and selectivity of C–H functionalization reactions.
Table 2: Influence of Factors on Reaction Outcomes
| Factor | Influence | Example Effect | Reference |
|---|---|---|---|
| Electronic | Electron-donating groups on N2-substituent | Increase electron density of the substrate ring, facilitating C-H activation. | scispace.com |
| Electronic | Electron-withdrawing groups on the triazole ring | Diminish nucleophilicity of triazole nitrogens, affecting coordination. | mdpi.com |
| Steric | Formation of 5/6-membered metallacycle | Overwhelmingly favors ortho-functionalization. | rsc.org |
| Steric | Bulky substituents near the C-H bond | Can hinder or block reaction at a specific site, enabling alternative functionalization. | mdpi.comacs.org |
Derivatization and Molecular Architecture Strategies for 2h 1,2,3 Triazol 2 Amine Scaffolds
Modification of the 2-Amino Group for Diversified Molecular Libraries
The exocyclic amino group at the N2 position of the 2H-1,2,3-triazole ring is a key handle for introducing molecular diversity. Its nucleophilic character allows for a range of transformations, from simple alkylation and arylation to the construction of new heterocyclic rings.
N-Alkylation and N-Arylation Strategies
The functionalization of the 2-amino group via N-alkylation and N-arylation introduces substituents that can significantly alter the molecule's steric and electronic properties. These reactions typically involve the reaction of the N-amino triazole with alkyl or aryl halides. A significant challenge in these reactions is achieving regioselectivity, as the endocyclic nitrogen atoms of the triazole ring are also nucleophilic.
Reaction conditions, including the choice of base, solvent, and electrophile, play a critical role in directing the substitution to the desired exocyclic amino group. While direct alkylation can sometimes lead to mixtures of N1 and N2-alkylated triazole ring isomers, specific strategies can favor functionalization of the amino group. For instance, arylation can be achieved regioselectively using methods like the Chan-Lam coupling with boronic acids or through nucleophilic aromatic substitution (SNAr) with highly electron-deficient aryl halides.
| Reaction Type | Reagents & Conditions | Substrate Scope | Typical Outcome |
| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), Base (e.g., Na₂CO₃), Solvent (e.g., DMF) | Primary and activated alkyl halides | Can produce mixtures of N-alkylated amino group and ring-alkylated isomers. Product distribution depends heavily on the alkylating agent's activity. |
| N-Arylation (SNAr) | Activated aryl halides (e.g., 1-fluoro-2,4-dinitrobenzene), Base, Elevated temperatures (90-100 °C) | Aryl halides with strong electron-withdrawing groups (NO₂, CF₃, CN) | Generally proceeds with high regioselectivity to afford the 2-(arylamino)-2H-1,2,3-triazole derivative. |
| N-Arylation (Chan-Lam) | Aryl boronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base, Oxidant (e.g., O₂) | Wide range of aryl and heteroaryl boronic acids | Offers a regioselective route to N-arylated products under milder conditions compared to traditional methods. |
This table represents generalized conditions for N-alkylation and N-arylation on amino-azole systems; specific outcomes for 2H-1,2,3-Triazol-2-amine may vary.
Formation of Amine-Derived Heterocycles
The 2-amino group can act as a key nucleophile in cyclocondensation reactions to form new heterocyclic rings fused to the triazole core. By reacting with bifunctional electrophiles, the amino group can participate in the formation of five, six, or seven-membered rings. For example, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of triazolopyrimidine systems. Similarly, reactions with α-haloketones followed by intramolecular cyclization can yield triazolopyridazines or other related fused systems. These strategies are fundamental in diversity-oriented synthesis, allowing for the rapid construction of complex heterocyclic frameworks from a common triazole precursor. frontiersin.org
Peripheral Functionalization of the Triazole Ring System
Beyond the amino group, the carbon atoms of the triazole ring (C4 and C5) provide further opportunities for structural modification, enabling the introduction of a wide range of functional groups.
Introduction of Carbon, Nitrogen, and Heteroatom Substituents
Direct functionalization of the triazole ring carbons can be achieved through several methods. Halogenation, particularly bromination or iodination, at the C4 and/or C5 positions serves as a common entry point for further derivatization. These halogenated triazoles are versatile intermediates for introducing other substituents. For instance, lithiation of the C-H bond followed by quenching with an electrophile allows for the introduction of various carbon-based groups. This approach provides access to a wide range of substituted triazoles that would be difficult to synthesize directly.
Palladium-Catalyzed Cross-Coupling Reactions at Ring Carbons
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the triazole ring. rsc.org Starting from halogenated (e.g., bromo- or iodo-) triazoles, reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. chemrxiv.org
More recently, direct C-H activation/arylation has emerged as an efficient, atom-economical alternative. nih.govresearchgate.net This approach allows for the coupling of the triazole's C-H bond (typically at the C5 position) directly with an aryl halide, avoiding the need for pre-functionalization of the triazole ring. nih.govresearchgate.net These methods have significantly expanded the scope of accessible derivatives from the this compound core.
| Coupling Reaction | Triazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | 4-Bromo-2H-1,2,3-triazole derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Aryl-2H-1,2,3-triazole |
| Heck | 5-Iodo-2H-1,2,3-triazole derivative | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N, DMF | 5-Vinyl-2H-1,2,3-triazole |
| Direct C-H Arylation | 1-Substituted-1,2,3-triazole | Furan, Thiophene | Pd(OAc)₂, Pyridine (B92270), Ag₂CO₃ | 1,5-Disubstituted-1,2,3-triazole nih.govresearchgate.net |
This table illustrates representative examples of Palladium-catalyzed cross-coupling reactions on the 1,2,3-triazole ring.
Construction of Fused and Bridged Polycyclic Systems Incorporating the this compound Core
The this compound scaffold is not only a platform for simple substitutions but also a building block for constructing intricate fused and bridged polycyclic systems. researchgate.net These complex architectures are synthesized through intramolecular reactions that form new rings connected to the triazole core.
One powerful strategy involves pre-functionalizing the triazole with two reactive groups that can subsequently cyclize. For example, an intramolecular azide-alkyne cycloaddition can be employed where an alkyne is attached at one position (e.g., via the 2-amino group) and an azide (B81097) at another (e.g., on a substituent at C4). Upon heating or catalysis, this leads to the formation of a new ring fused to the triazole.
Palladium-catalyzed intramolecular reactions are also highly effective. rsc.org A triazole substituted with a halogen at C5 and a tethered aryl or vinyl group can undergo an intramolecular direct arylation or Heck reaction to form a fused polycyclic system. rsc.org These advanced strategies enable the synthesis of rare and complex fused bicyclic and polycyclic nih.govsemanticscholar.orgacs.org-triazoles from readily accessible starting materials. nih.govsemanticscholar.orgacs.org For instance, a cascade reaction involving 2-(1H-1,2,3-triazol-5-yl)anilines and 2-alkynylbenzaldehydes, catalyzed by silver, can produce novel pentacyclic fused 1,2,3-triazoles through the formation of three new C-N bonds in a single operation. mdpi.com
Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Unit
The this compound scaffold serves as a valuable building block in the design of complex molecular architectures and hybrid molecules. The presence of a reactive exocyclic amino group at the N-2 position allows for straightforward derivatization, enabling the conjugation of this triazole unit to other molecular fragments. This strategy is pivotal in medicinal chemistry for the development of novel compounds where the triazole moiety can act as a stable linker or a pharmacophore itself. researchgate.netnih.gov The hybridization of bioactive molecules through a triazole linker is a widely adopted approach to create new chemical entities with potentially synergistic or enhanced biological activities. nih.govnih.gov
One of the most direct and efficient methods for the derivatization of the this compound unit is through the formation of Schiff bases. This reaction involves the condensation of the primary amino group of the triazole with an aldehyde or ketone. The resulting imine (or azomethine) group establishes a covalent link between the triazole scaffold and the substituent introduced from the carbonyl compound. mdpi.comnih.gov
The synthesis of these Schiff base conjugates is typically achieved by refluxing a mixture of the aminotriazole and a selected aldehyde in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., HCl or acetic acid) to facilitate the reaction. mdpi.com This method is versatile, allowing for the incorporation of a wide variety of structural motifs onto the triazole core, depending on the choice of the aldehyde reactant. The formation of the Schiff base can be confirmed using spectroscopic techniques such as FT-IR, which shows the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic C=N stretching band for the imine. mdpi.com Similarly, 1H-NMR spectroscopy confirms the formation of the conjugate by the appearance of a singlet signal corresponding to the azomethine proton (-N=CH-). nih.gov
While extensive research has been conducted on the derivatization of other aminotriazole isomers, such as 4-amino-1,2,4-triazoles, the principles are directly applicable to this compound. mdpi.comjmchemsci.com The research findings for analogous compounds provide a strong basis for the types of hybrid molecules that can be synthesized. For instance, reacting the aminotriazole with various substituted benzaldehydes can yield a library of conjugates with diverse electronic and steric properties.
The following table details representative research findings for the synthesis of Schiff base conjugates from an aminotriazole precursor and various aromatic aldehydes, illustrating the reaction conditions and outcomes.
| Product | Aldehyde Reactant | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-Fluorobenzylidene)-2H-1,2,3-triazol-2-amine | 4-Fluorobenzaldehyde | Ethanol, HCl (cat.), Reflux, 6h | 89 | mdpi.com |
| N-(4-Chlorobenzylidene)-2H-1,2,3-triazol-2-amine | 4-Chlorobenzaldehyde | Ethanol, HCl (cat.), Reflux | 87-90 | nih.gov |
| N-(4-Nitrobenzylidene)-2H-1,2,3-triazol-2-amine | 4-Nitrobenzaldehyde | Ethanol, Reflux | 87-90 | nih.gov |
| N-(4-Methoxybenzylidene)-2H-1,2,3-triazol-2-amine | 4-Methoxybenzaldehyde | Ethanol, Reflux | 87-90 | nih.gov |
Beyond Schiff bases, the this compound unit can be incorporated into more complex hybrid structures. The N-amino group can undergo acylation reactions with activated carboxylic acid derivatives (like acid chlorides or anhydrides) to form stable amide linkages. This strategy allows the fusion of the triazole core with other pharmacologically relevant scaffolds, such as natural products or other heterocyclic systems, to explore new chemical space in drug discovery. researchgate.net The resulting conjugates leverage the structural and electronic properties of the triazole ring, which is known for its stability towards metabolic degradation and its ability to participate in hydrogen bonding. nih.gov
Advanced Theoretical and Computational Investigations of 2h 1,2,3 Triazol 2 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations provide a fundamental understanding of the electronic structure and bonding within the 2H-1,2,3-triazole ring system. The parent 1,2,3-triazole is an aromatic, planar heterocycle. acs.orgwikipedia.org High-level computational methods, such as coupled-cluster singles, doubles, and perturbative triples [CCSD(T)], are employed to determine precise molecular structures and properties. nih.gov
For the parent 2H-1,2,3-triazole, which possesses C2v symmetry, calculations reveal a unique distribution of electron density. The introduction of an amino group at the N-2 position to form 2H-1,2,3-Triazol-2-amine is expected to act as an electron-donating group, further influencing the electronic landscape of the triazole ring. This substitution affects the molecule's dipole moment and the energy levels of its frontier molecular orbitals (HOMO and LUMO), which are critical in determining its reactivity. Detailed computational studies on substituted 2-aryl-1,2,3-triazoles have shown how different functional groups impact the atomic charge distribution and geometry of the triazole ring, knowledge that is vital for designing new molecules with specific biological activities. nih.govresearchgate.net
Analysis of Conformational Dynamics and Annular Tautomerism (1H vs. 2H)
Annular tautomerism, the migration of a proton between different nitrogen atoms in the heterocyclic ring, is a key feature of 1,2,3-triazoles. nih.gov The equilibrium between the 1H- and 2H- tautomers is a central area of investigation, with computational chemistry providing essential data on their relative stabilities and the factors governing their interconversion. nih.govscribd.com
In the gas phase, theoretical calculations consistently predict that the 2H-1,2,3-triazole tautomer is more stable than the 1H-1,2,3-triazole tautomer. nih.gov The energy difference is estimated to be approximately 3.5–4.5 kcal/mol. nih.gov This preference is confirmed by millimeter-wave spectroscopy, where transitions corresponding to the 2H tautomer are more intense, indicating a greater population in the gas phase. nih.gov Computational analyses using various levels of theory, including SCF and coupled-cluster methods, have been employed to calculate the energy landscapes of this tautomerism. nih.govscribd.com These studies are fundamental to understanding the intrinsic stability of the different isomeric forms, absent environmental effects.
| Tautomer | Point Group | Relative Energy (kcal/mol) | Computational Method Reference |
|---|---|---|---|
| 2H-1,2,3-Triazole | C2v | 0.0 (Most Stable) | nih.gov |
| 1H-1,2,3-Triazole | Cs | ~3.5 - 4.5 | nih.gov |
The tautomeric equilibrium of 1,2,3-triazoles is highly sensitive to environmental conditions such as the solvent and temperature. scribd.comarxiv.org While the 2H form is favored in the gas phase, the 1H tautomer is preferentially stabilized in polar solvents. nih.gov This shift is attributed to the larger dipole moment of the 1H tautomer compared to the 2H form. In aqueous solution, both tautomers are present, with the 2H-tautomer being favored by a factor of approximately two. acs.orgrsc.org Computational models, often incorporating a Polarizable Continuum Model (PCM), are used to simulate solvent effects and predict how the tautomeric ratio changes in different media. These theoretical studies help to rationalize the experimental observations in various phases (solid, liquid, and gas). nih.gov
Computational Elucidation of Spectroscopic Parameters
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra. These predictions are vital for identifying and characterizing different tautomers and conformers that may coexist in a sample. nih.gov
Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are powerful for distinguishing between the 1H and 2H tautomers of triazoles. nih.gov The distinct electronic environments of the carbon and hydrogen atoms in each tautomer lead to significantly different predicted chemical shifts. For functionalized 1,2,3-triazoles, correlating calculated and experimental NMR data can confirm the predominance of a specific tautomer in solution. nih.gov For example, the symmetry of the 2H tautomer results in equivalent chemical shifts for the two C-H protons, whereas these are distinct in the less symmetric 1H tautomer.
| Atom | 1H-1,2,3-Triazole (Predicted) | 2H-1,2,3-Triazole (Predicted) |
|---|---|---|
| H4 | ~7.8-8.0 | ~7.7 (Equivalent) |
| H5 | ~7.6-7.8 | |
| C4 | ~130-132 | ~134-136 (Equivalent) |
| C5 | ~122-124 |
The vibrational spectra (IR and Raman) of the 1H and 2H tautomers of 1,2,3-triazole exhibit distinct features that can be accurately predicted using quantum chemical calculations. researchgate.net Methods such as second-order vibrational perturbation theory (VPT2) based on CCSD(T) quartic force fields are used to calculate fundamental vibrational frequencies. nsf.govnih.gov These calculations allow for the precise assignment of experimental spectra. For the parent 2H-1,2,3-triazole, key predicted vibrational modes include the out-of-plane N–H wag, C–C bond torsion, and symmetric and antisymmetric wags of the C–H bonds. nsf.gov The differences in the calculated vibrational frequencies between the two tautomers provide a clear method for their experimental differentiation. nih.gov
| Vibrational Mode | Symmetry | Predicted Frequency (cm-1) |
|---|---|---|
| Out-of-plane N-H wag | ν12 (B1) | 532 |
| C-C bond torsion relative to N-atoms | ν9 (A2) | 667 |
| Symmetric, out-of-plane bend of N-N-C bonds | ν11 (B1) | 709 |
| Symmetric, out-of-plane wag of C-H bonds | ν10 (B1) | 828 |
| Antisymmetric, out-of-plane C-H bond wag | ν8 (A2) | 880 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-1,2,3-Triazole |
| 2H-1,2,3-Triazole |
Thermochemical Properties from Ab Initio and Density Functional Theory (DFT) Calculations
No specific studies detailing the thermochemical properties of this compound using Ab Initio or DFT methods were found in the available literature.
Computational studies reporting the calculated gas-phase or condensed-phase enthalpies of formation for this compound could not be located. While such data is available for isomers like 3-amino-1H-1,2,4-triazole and 3,5-diamino-1H-1,2,4-triazole, it is not applicable to the specified compound.
Sophisticated Spectroscopic and Structural Characterization Methodologies in 2h 1,2,3 Triazol 2 Amine Research
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique employed in the study of 2H-1,2,3-triazole derivatives to investigate their electronic transitions. This method provides valuable insights into the electronic structure of these molecules by measuring their absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the specific electronic environment within the molecule.
In the context of 2H-1,2,3-triazol-2-amine and its parent scaffold, UV-Vis spectroscopy primarily elucidates π → π* and n → π* electronic transitions. The 1,2,3-triazole ring is an aromatic heterocycle, and its UV absorption spectrum is characterized by transitions involving the π-electrons of the ring system. The gas-phase UV absorption spectrum of 1,2,3-triazole, which exists predominantly as the 2H-tautomer, is dominated by a broad and intense absorption band centered around 205 nm. researchgate.net This absorption is attributed to a π → π* transition within the triazole ring.
The introduction of substituents onto the 2H-1,2,3-triazole ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. An amino group at the N-2 position, as in this compound, is expected to act as an auxochrome. Through its lone pair of electrons, the amino group can engage in n → π* transitions and also perturb the π-system of the triazole ring, potentially leading to a bathochromic (red) shift of the π → π* transition to longer wavelengths and an increase in the molar absorptivity.
Detailed experimental UV-Vis data for the specific compound this compound is not extensively documented in publicly available literature. However, data from the parent 2H-1,2,3-triazole and related substituted derivatives provide a basis for understanding its expected spectroscopic behavior. For instance, a study on 2-(phenylsulfonyl)-2H-1,2,3-triazole identified weak absorption bands at 205 nm, 211 nm, and 216 nm, which were assigned to π → π* transitions of the triazole ring. researchgate.net The presence of the electron-withdrawing phenylsulfonyl group influences the electronic structure differently than an electron-donating amino group would.
Theoretical and computational studies can further complement experimental data by predicting the electronic transitions of such molecules. These studies can help in the assignment of observed absorption bands to specific molecular orbital transitions.
The following interactive table summarizes representative UV-Vis absorption data for the parent 2H-1,2,3-triazole and a substituted derivative to illustrate the typical electronic transitions observed in this class of compounds.
Table 1: Representative UV-Vis Spectroscopic Data for 2H-1,2,3-Triazole and a Derivative
| Compound | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assigned Transition |
|---|---|---|---|---|
| 2H-1,2,3-Triazole | Gas Phase | ~205 | Not specified | π → π* |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | Not specified | 205 | 3670 | π → π* |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | Not specified | 211 | 4812 | π → π* |
Applications of 2h 1,2,3 Triazol 2 Amine As a Core Synthetic Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems
Amino-1,2,3-triazoles are fundamental starting materials for creating fused heterocyclic systems, particularly triazolo-annulated pyridines and pyrimidines, which are scaffolds of significant interest in medicinal chemistry. semanticscholar.orgbohrium.com
Triazolo[4,5-b]pyridines: The condensation of 1,2,3-triazole-4(5)-amines with various methylene-active compounds is a powerful and widely used strategy for constructing the triazolo[4,5-b]pyridine core. bohrium.com This approach allows for the introduction of diverse substituents onto the pyridine (B92270) ring, leading to a broad library of functionalized derivatives.
Triazolo[4,5-d]pyrimidines: A general and robust route to the triazolo[4,5-d]pyrimidine system involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids or their derivatives. bohrium.com This scaffold is particularly noteworthy as it is isosteric with purine (B94841), a core component of nucleobases. This structural similarity has led to the development of numerous semanticscholar.orgnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives as potential inhibitors for enzymes like lysine-specific demethylase 1 (LSD1). nih.gov The synthesis typically involves reacting a substituted 5-amino-1,2,3-triazole with reagents that provide the necessary carbon atoms to close the pyrimidine (B1678525) ring. nih.gov
Triazolo-annulated Azepines: The synthetic utility of aminotriazoles extends to the formation of seven-membered rings. Cyclocondensation reactions involving 4,5-diamino-1,2,3-triazoles or appropriately functionalized 4-amino-5-thiocarboxamido-1,2,3-triazoles have been successfully employed to construct diazepine (B8756704) and thiazepine rings fused to the triazole core. bohrium.com
| Precursor | Reactant(s) | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 1,2,3-Triazole-4(5)-amine | Methylene (B1212753) active compounds (e.g., malononitrile (B47326), acetylacetone) | Triazolo[4,5-b]pyridine | Core structure in various bioactive compounds. bohrium.com |
| 5-Amino-1,2,3-triazole-4-carboxylic acid derivatives | Cyclizing agents (e.g., orthoesters, formamide) | Triazolo[4,5-d]pyrimidine | Purine isostere with applications as enzyme inhibitors. bohrium.comnih.gov |
| 4,5-Diamino-1,2,3-triazole | 1,2-Dicarbonyl compounds | Triazolo[4,5-b] researchgate.netrsc.orgdiazepine | Access to fused seven-membered ring systems. bohrium.com |
Utility in the Development of Novel Reagents and Catalysts
While the 1,2,3-triazole ring itself is a well-established component in the design of ligands for catalysis due to the coordinating ability of its nitrogen atoms, specific examples detailing the conversion of 2H-1,2,3-triazol-2-amine into novel, standalone reagents or catalysts are not extensively documented in current literature. The primary synthetic focus has been on incorporating the aminotriazole unit into larger, functional molecules rather than using it as a direct precursor for a new class of reagents. However, the inherent properties of the triazole nucleus suggest its potential in creating specialized ligands, catalysts, and other synthetic tools. chemscene.com
Integration into Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, embodying the principles of atom economy and green chemistry. nih.gov Aminoazoles, including derivatives of amino-1,2,3-triazole, have been utilized as key components in such reactions to rapidly generate molecular diversity. frontiersin.org
For example, 5-amino-1,2,3-triazole-4-carboxamide has been employed in an ABB' type multicomponent reaction with two equivalents of a cyclic ketone like cyclohexanone. frontiersin.org This reaction proceeds via a condensation pathway, assembling a complex polycyclic scaffold in a single operation. The ability of the aminotriazole to act as a versatile nucleophile allows it to participate in complex reaction cascades, making it a valuable building block for diversity-oriented synthesis. frontiersin.org
Contribution to Methodological Advancements in Organic Chemistry
The use of amino-1,2,3-triazoles has contributed to significant methodological advancements, particularly in the fields of heterocyclic synthesis and ring transformation reactions.
One major advancement is the strategic use of 5-amino-1,2,3-triazoles as precursors for other heterocyclic systems through denitrogenative transformations. mdpi.com A notable example is the acid-mediated transformation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles into highly functionalized 1H-imidazole derivatives. mdpi.com This process involves an intramolecular cyclization followed by the loss of a dinitrogen molecule and subsequent triazole ring-opening. The resulting carbene intermediate is then trapped by an alcohol solvent. This method provides a novel, metal-free pathway to imidazoles, showcasing the 1,2,3-triazole ring not just as a stable final scaffold but as a reactive intermediate that can be strategically dismantled to access other important heterocycles. mdpi.com
Furthermore, the systematic development of synthetic routes to triazolo-fused systems, such as the triazolopyrimidines, based on aminotriazole precursors represents a key methodological contribution to medicinal chemistry. bohrium.comnih.gov These methods provide reliable access to purine isosteres, which are crucial for the development of new therapeutic agents. nih.gov
| Methodological Advancement | Amino-1,2,3-triazole Derivative Used | Transformation | Outcome |
|---|---|---|---|
| Denitrogenative Ring Transformation | 5-Amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles | Acid-mediated intramolecular cyclization and ring-opening | Metal-free synthesis of functionalized 1H-imidazoles. mdpi.com |
| Synthesis of Purine Isosteres | 5-Amino-1,2,3-triazole-4-carbonitriles/carboxamides | Cyclocondensation reactions | Systematic access to triazolo[4,5-d]pyrimidines for drug discovery. bohrium.comnih.gov |
Future Research Directions and Emerging Trends in 2h 1,2,3 Triazol 2 Amine Chemistry
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, and the synthesis of 2H-1,2,3-triazol-2-amine and its derivatives is no exception. researchgate.net Future research will likely focus on moving away from traditional methods that often rely on hazardous reagents and solvents.
Key emerging trends in the sustainable synthesis of triazoles that are applicable to the this compound scaffold include:
Water as a Green Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. nih.gov Research into copper-catalyzed click reactions in aqueous media for the synthesis of 1-substituted 1,2,3-triazoles has shown promising results. researchgate.net Future work will likely explore the adaptation of these methods for the synthesis of N-amino triazoles, potentially leading to cleaner and safer production processes.
Reusable Catalytic Systems: The development of heterogeneous and reusable catalysts is another critical area. For instance, CTAB-stabilized zinc oxide (ZnO) nanorods have been successfully employed as a robust and economical catalyst for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water. nih.gov The application of such recyclable nanocatalysts to the synthesis of this compound could significantly reduce waste and catalyst costs.
Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions. mdpi.com The application of microwave irradiation to the synthesis of 1,2,3-triazole derivatives has been shown to be highly efficient. acs.orgresearchgate.netscholarsresearchlibrary.com Future studies will likely investigate the use of microwave technology to develop rapid and energy-efficient protocols for the synthesis of this compound.
| Green Synthetic Approach | Potential Advantage for this compound Synthesis |
| Use of water as a solvent | Reduced environmental impact, improved safety, and lower cost. |
| Reusable nanocatalysts (e.g., ZnO) | Decreased catalyst waste and cost, simplified product purification. |
| Microwave-assisted synthesis | Faster reaction times, higher yields, and reduced energy consumption. |
Exploration of Unprecedented Reactivity and Transformation Pathways
Beyond its synthesis, the inherent reactivity of the this compound scaffold is a fertile ground for exploration. The presence of the N-amino group and the unique electronic nature of the 2H-1,2,3-triazole ring suggest the potential for novel and unexpected chemical transformations.
A particularly exciting future direction is the investigation of denitrogenative ring-opening and rearrangement reactions . While much of the existing research has focused on N-sulfonyl-1,2,3-triazoles, recent studies have highlighted the versatility of NH-1,2,3-triazoles in such transformations. mdpi.comresearchgate.net These reactions, which involve the cleavage of the triazole ring with the loss of dinitrogen, can lead to the formation of a variety of valuable nitrogen-containing heterocycles and acyclic compounds. The N-amino group in this compound could profoundly influence the course of these reactions, potentially leading to unprecedented molecular scaffolds.
Future investigations in this area may include:
Metal-catalyzed ring-opening reactions: Exploring the use of various transition metals to catalyze the denitrogenation of this compound derivatives, leading to novel carbene or nitrene intermediates.
Acid- or base-mediated rearrangements: Investigating the stability of the this compound ring under acidic or basic conditions to uncover new rearrangement pathways.
Photochemical transformations: The response of the this compound scaffold to photochemical stimulation is a largely unexplored area that could lead to unique and valuable chemical transformations.
Advancements in Asymmetric Synthesis Involving the this compound Scaffold
The development of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. As such, a significant emerging trend in this compound chemistry is the development of asymmetric synthetic methodologies to introduce chirality into the scaffold and its derivatives.
Future research in this area will likely draw inspiration from the broader field of asymmetric triazole synthesis and may focus on several key strategies:
Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of reactions that form or functionalize the this compound ring. For example, chiral dirhodium catalysts have been successfully used in the asymmetric synthesis of cyclopropane (B1198618) carboxaldehydes from N-triflyl triazoles. acs.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct chiral this compound derivatives. This approach has been demonstrated in the asymmetric synthesis of triazole derivatives from chiral precursors. nih.gov
Resolution of Racemates: Developing efficient methods for the separation of racemic mixtures of chiral this compound derivatives, for instance, through the formation of diastereomeric salts with chiral resolving agents.
| Asymmetric Strategy | Potential Application to this compound |
| Chiral Catalysis | Enantioselective synthesis of substituted 2H-1,2,3-triazol-2-amines. |
| Chiral Pool Synthesis | Synthesis of optically active derivatives from natural products. |
| Resolution of Racemates | Separation of enantiomers of chiral this compound derivatives. |
Innovative Applications in Non-Traditional Chemical Fields (e.g., Sensing, Supramolecular Chemistry)
The unique combination of a hydrogen-bond donating N-amino group and the electron-rich triazole ring in this compound makes it an attractive candidate for applications beyond traditional medicinal chemistry.
Chemical Sensing: The ability of the triazole ring to participate in hydrogen bonding and coordinate with metal ions has led to the development of numerous triazole-based chemosensors. researchgate.netnanobioletters.com A notable example is the use of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides as selective fluorescent sensors for the detection of Hg2+ ions. researchgate.net The presence of the N-amino group in the this compound scaffold could enhance its ability to act as a recognition site for specific analytes. Future research could focus on:
Developing fluorescent or colorimetric sensors for the detection of environmentally or biologically important metal ions and anions. nih.gov
Designing sensors for small organic molecules, leveraging the hydrogen bonding capabilities of the N-amino group.
Supramolecular Chemistry: The ability of 1,2,3-triazoles to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, makes them valuable building blocks in supramolecular chemistry. researchgate.netrsc.orgnih.gov The N-amino group in this compound provides an additional site for hydrogen bonding, which could be exploited in the design of novel self-assembling systems. Future directions include:
The synthesis of macrocycles and cages containing the this compound motif for anion recognition. nih.govacs.orgrsc.orgresearchgate.net
The development of new materials with interesting properties, such as gels or liquid crystals, based on the self-assembly of this compound derivatives. mdpi.com
Enhanced Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational and experimental chemistry is becoming increasingly important for accelerating the discovery and development of new molecules and materials. In the context of this compound chemistry, this integration is expected to play a pivotal role in predicting properties and guiding experimental design.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the structural, electronic, and reactive properties of this compound and its derivatives. scholarsresearchlibrary.com For example, DFT calculations have been used to study the binding of triazole-based sensors with metal ions. researchgate.net Future applications of computational modeling include:
Predicting the reactivity of the this compound scaffold towards different reagents and under various reaction conditions.
Simulating the spectroscopic properties (e.g., NMR, IR, UV-Vis) of novel derivatives to aid in their characterization. nih.govnih.gov
Designing new molecules with desired properties, such as enhanced binding affinity for a particular target or specific photophysical characteristics.
Predictive QSAR/QSPR Models: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net The development of QSAR models for 2-Ar-1,2,3-triazole derivatives has been used to design compounds with improved antifungal activity. acs.org Future research could focus on:
Developing QSAR models to predict the biological activity of this compound derivatives for various therapeutic targets.
Creating QSPR models to predict important physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to guide the design of drug candidates.
The integration of these computational approaches with experimental validation will undoubtedly accelerate the pace of innovation in this compound chemistry, enabling a more rational and efficient exploration of its chemical space.
Q & A
Q. What are the established synthetic routes for 2H-1,2,3-Triazol-2-amine, and how can its purity and structure be validated?
Methodological Answer: this compound can be synthesized via cyclization reactions of appropriate precursors, such as hydrazine derivatives with nitriles or azides. A common approach involves reacting substituted thiazol-2-amines with hydrazine hydrate under reflux conditions, as demonstrated in analogous syntheses of benzo[d]thiazol-2-amine derivatives . Key steps include:
Optimized Hydrazination: Use hydrazine hydrochloride in ethylene glycol at reflux for 2 hours to introduce the hydrazine moiety.
Purification: Recrystallization from ethanol or ethyl acetate to isolate the product.
Validation Techniques:
- Infrared (IR) Spectroscopy: Compare experimental NH-stretching frequencies (e.g., ~3300–3400 cm⁻¹) with ab initio calculations to confirm hydrogen bonding and tautomeric stability .
- Mass Spectrometry (MS): Validate molecular weight using high-resolution MS (e.g., molecular ion peak at m/z 114.04 for C₂H₄N₄) .
- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement, leveraging hydrogen-bonding patterns to confirm the "perpendicular" Cs equilibrium structure .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- IR Spectroscopy: Focus on NH and ring vibration modes. For example, the NH₂ group exhibits asymmetric and symmetric stretches at ~3350 cm⁻¹ and ~3210 cm⁻¹, respectively. Discrepancies between experimental and calculated frequencies may arise from solvent effects or crystal packing; these are resolved by comparing results under consistent conditions (e.g., solid-state vs. solution) .
- NMR Spectroscopy: Use ¹H-NMR to identify amine protons (δ 5.5–6.5 ppm) and ¹³C-NMR to confirm ring carbons (δ 140–160 ppm). Contradictions due to tautomerism require variable-temperature NMR or computational validation .
Advanced Research Questions
Q. How do computational methods predict the equilibrium structure and vibrational properties of this compound?
Methodological Answer: Ab initio studies at the HF/3-21G(N*) and MP4/6-31G** levels reveal:
- Equilibrium Structure: The "perpendicular" Cs conformation (3) is energetically favored over the "parallel" Cs form (2) by 3.8–8.7 kJ/mol due to reduced steric strain and stabilizing hydrogen bonds .
- Vibrational Modes: Calculated NH-stretching frequencies (3350 cm⁻¹ and 3210 cm⁻¹) align with experimental IR data for benzo-annelated analogues, supporting the assignment of tautomeric forms .
Table 1: Calculated vs. Experimental Vibrational Frequencies
| Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Deviation |
|---|---|---|---|
| NH Asymmetric Stretch | 3350 | 3380 | 0.9% |
| NH Symmetric Stretch | 3210 | 3245 | 1.1% |
Q. How do substituents on the triazole ring influence the compound’s stability and reactivity?
Methodological Answer: Substituents like nitro groups (e.g., 4,5-dinitro derivatives) or halogens (e.g., 5-bromo-4-amine analogues) alter electronic and steric properties:
- Electron-Withdrawing Groups (EWGs): Nitro groups increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing thermal stability due to steric crowding .
- Steric Effects: Bulky substituents (e.g., dichlorophenyl groups) shift the equilibrium toward the "perpendicular" Cs form by increasing torsional strain in the "parallel" conformation .
Case Study:
- 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine exhibits reduced solubility in polar solvents compared to the parent compound, requiring DMSO or DMF for reactions .
Q. What experimental and computational strategies address contradictions in tautomeric equilibria or reaction outcomes?
Methodological Answer:
- Dynamic NMR: Monitor tautomer interconversion rates in solution to identify dominant forms. For example, low barriers to NH₂ rotation (3.8 kJ/mol) enable rapid equilibration, complicating spectral assignments .
- Theoretical Validation: Use density functional theory (DFT) at the B3LYP/6-311++G** level to model transition states and compare relative energies of tautomers.
- Crystallographic Data: Resolve tautomeric forms via high-resolution X-ray diffraction. SHELXL refinement can detect hydrogen-bonding networks stabilizing specific conformations .
Q. How is this compound utilized in designing bioactive molecules, and what methodological optimizations are critical?
Methodological Answer: The compound serves as a scaffold for antimicrobial and antidiabetic agents. Key optimizations include:
- Functionalization: Introduce sulfonyl or acyl groups via nucleophilic substitution at the amine position .
- Docking Studies: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., α-glucosidase for diabetes).
- Bioactivity Testing: Employ microplate assays (e.g., MIC for antimicrobial activity) and validate results with control compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
